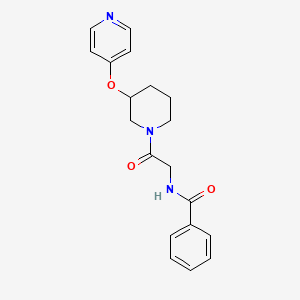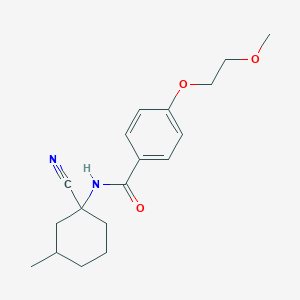
6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine is a chemical compound with the CAS Number: 116207-64-8 . It has a molecular weight of 230.28 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C14H15FN2 . The Inchi Code for this compound is 1S/C14H15FN2/c1-8-6-10-13 (7-11 (8)15)17-12-5-3-2-4-9 (12)14 (10)16/h6-7H,2-5H2,1H3, (H2,16,17) .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- The acylative kinetic resolution of racemic fluorinated and non-fluorinated tetrahydroquinolines, including analogs of 6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine, demonstrates the influence of fluorine atoms on stereoselectivity and efficiency in chemical synthesis. A method for preparing enantiopure compounds with high stereoselectivity was developed, highlighting the importance of fluorine in medicinal chemistry (Gruzdev et al., 2013).
- Research on the synthesis of 6-amino-3,4-dihydroisoquinolinium derivatives from acridizinium ions indicates the utility of such compounds in creating substances with significant absorption and fluorescence properties. This process involves nucleophilic ring-opening followed by an aza Diels-Alder reaction, underscoring the potential applications in developing new fluorescent materials (Deiseroth et al., 2008).
Applications in Medicinal Chemistry
- The development of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, including 6-fluoro analogs, for antitumor activity illustrates the compound's utility in designing new anticancer agents. Structure-activity relationship studies indicated the potential of these compounds in treating various cancers, with some analogs showing potent cytotoxic activity (Tsuzuki et al., 2004).
Material Science Applications
- The preparation of novel polyimides derived from spiro(fluorene-9,9′-xanthene) skeletons, including compounds related to this compound, showcases the application of such compounds in creating materials with exceptional organosolubility, optical transparency, and thermal stability. These materials are promising for applications in electronics and optoelectronics due to their low moisture absorption and dielectric constants (Zhang et al., 2010).
Analytical Chemistry Applications
- A method for the determination of free amines in wastewater employing precolumn derivatization with fluorescent detection highlights the role of related compounds in environmental analysis. This approach, involving condensation reactions with 9-(2-hydroxyethyl)acridone, demonstrates the compounds' utility in sensitive and selective detection of amines, important for environmental monitoring and protection (You et al., 2002).
Mécanisme D'action
While the exact mechanism of action for 6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine is not mentioned in the search results, it’s worth noting that a similar compound, 9-Amino-1,2,3,4-tetrahydroacridine, is a well-known cholinesterase inhibitor commonly used in pharmacological studies . Cholinesterase inhibitors work by preventing the breakdown of acetylcholine, a chemical that is important for the processes of memory, thinking, and reasoning .
Safety and Hazards
Propriétés
IUPAC Name |
6-fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2/c1-8-6-10-13(7-11(8)15)17-12-5-3-2-4-9(12)14(10)16/h6-7H,2-5H2,1H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOCWQHAGYYMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)N=C3CCCCC3=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Chloro-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2590194.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B2590196.png)
![2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2590197.png)
![8-((4-Fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2590198.png)
![ethyl 2-{[4-(2,5-dimethoxyphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2590199.png)
![6-Chloro-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid HCl](/img/structure/B2590201.png)
![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2590202.png)

![2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2590204.png)


![2-[(3,4-dimethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B2590211.png)

![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2590213.png)
